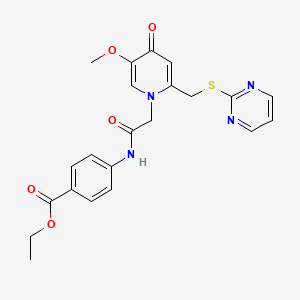

![molecular formula C20H17N5O B2842953 N-(4-((6-甲基吡啶并[3,2-e][1,3]苯并噻唑-7-羧酸 CAS No. 1203002-70-3](/img/structure/B2842953.png)

N-(4-((6-甲基吡啶并[3,2-e][1,3]苯并噻唑-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

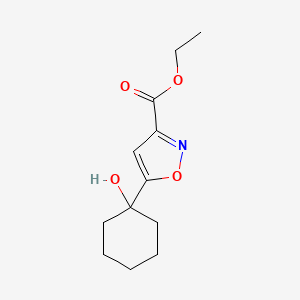

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and overexpression of MDM2 is commonly observed in many human cancers. MI-773 has shown promise as a potential anticancer agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in

科学研究应用

抗癌特性和机制

对杂环化合物的研究表明,与N-(4-((6-甲基吡哒嗪-3-基)氨基)苯基)-1H-吲哚-3-甲酰胺相关的衍生物表现出有希望的抗癌活性。这些研究集中于合成新化合物以靶向参与癌症进展的特定途径。例如,Hassan 等人(2021 年)讨论了吡唑-吲哚杂化物的开发,该杂化物显示出显着的抗癌抑制作用,表明类似化合物在癌症治疗中的潜力 Hassan 等人,2021 年。

对激酶活性的抑制作用

该化合物与研究其对激酶活性的影响有关,这对于了解其治疗潜力至关重要。例如,Thalji 等人(2013 年)重点介绍了可溶性环氧化物水解酶的哌啶-4-甲酰胺抑制剂的鉴定,其中与 N-(4-((6-甲基吡哒嗪-3-基)氨基)苯基)-1H-吲哚-3-甲酰胺相关的结构基序在抑制涉及各种疾病的酶活性中起着至关重要的作用 Thalji 等人,2013 年。

在抗精神病研究中的作用

对相关化合物的精神病学应用的探索表明它们在治疗情绪障碍方面的潜在用途。例如,Norman 等人(1996 年)对杂环甲酰胺的研究表明类似物作为抗精神病剂的作用前景,表明可以探索类似化合物的神经益处 Norman 等人,1996 年。

抗菌和抗病毒活性

与 N-(4-((6-甲基吡哒嗪-3-基)氨基)苯基)-1H-吲哚-3-甲酰胺结构相关的化合物已被研究其抗菌和抗病毒特性。Behbehani 等人(2011 年)讨论了具有显着抗菌活性的衍生物的合成,强调了此类化合物在开发新的抗菌剂方面的潜力 Behbehani 等人,2011 年。

神经炎症成像的酶抑制

Wang 等人(2018 年)合成了一种用于神经炎症中 IRAK4 酶的潜在 PET 成像的化合物,表明相关化合物在诊断成像和理解神经炎症过程中的更广泛应用 Wang 等人,2018 年。

作用机制

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that many small molecules exert their anticancer activities by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

It’s known that the inhibition of tyrosine kinases can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation . Additionally, the compound has shown significant anti-angiogenic activity, suggesting it may interfere with the formation of blood vessels .

Pharmacokinetics

The synthesis of similar compounds has been studied , which could provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

The compound has shown significant anti-angiogenic and DNA cleavage activities . These activities suggest that the compound may inhibit the formation of blood vessels (anti-angiogenesis) and interact with DNA, potentially leading to the inhibition of tumor cell growth.

Action Environment

The synthesis of similar compounds has been studied under various conditions , suggesting that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.

属性

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNSXXHNQYQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)

![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)